chemical structure and physical properties of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol
chemical structure and physical properties of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol
An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of Substituted Furan-Methanol Derivatives for Pharmaceutical Research
Abstract
The furan scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of a wide range of therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the chemical structure and anticipated physical properties of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, a representative of a promising class of substituted furan-methanol derivatives. While specific experimental data for this exact molecule is not extensively available in public literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates from well-documented analogs and established analytical methodologies to provide a robust framework for its synthesis, characterization, and potential pharmaceutical applications. We will delve into its structural attributes, predicted physicochemical parameters, and detailed protocols for its analytical characterization, thereby offering a foundational understanding for its exploration in drug discovery programs.
Introduction: The Furan Moiety in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is considered a "privileged scaffold" in the design of novel therapeutics.[1] Its unique electronic and structural characteristics allow it to serve as a bioisostere for other aromatic systems like benzene and thiophene, often conferring advantageous pharmacokinetic properties such as enhanced metabolic stability, improved solubility, and optimized receptor binding affinity.[1] Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2] The incorporation of a furan-methanol backbone, as in our topic compound, presents a synthetically accessible and modifiable structure for creating diverse chemical libraries for high-throughput screening and lead optimization.
Molecular Structure and Identification
While a specific CAS number for (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol is not readily found in major chemical databases, we can deduce its structure from its IUPAC name. A closely related analog, (4-tert-butylphenyl)(5-methylfuran-2-yl)methanol, is assigned CAS Number 944670-59-1, highlighting the existence of similar substituted furan-methanol compounds.[4]
Table 1: Molecular Identifiers and Predicted Properties of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol
| Identifier | Value | Source |
| IUPAC Name | (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol | - |
| Molecular Formula | C₁₈H₂₂O₂ | Calculated |
| Molecular Weight | 270.37 g/mol | Calculated |
| Canonical SMILES | CCCC1=C(C)OC(C(O)C2=CC=CC=C2)=C1 | Predicted |
| InChI Key | (Predicted) | - |
Note: The SMILES and InChI Key are predicted based on the IUPAC name and have not been experimentally verified.
Predicted Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol can be predicted based on its structure and data from analogous compounds. The presence of a hydroxyl group suggests it will be a polar molecule with the potential for hydrogen bonding, while the butyl and phenyl groups contribute to its lipophilicity.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Boiling Point | > 200 °C at 760 mmHg | Similar to other substituted aromatic alcohols. Furan-3-methanol has a boiling point of 79-80 °C at 17 mmHg.[5] |
| Melting Point | Not readily predictable (likely a low-melting solid or viscous oil) | Dependent on crystalline packing, which is difficult to predict. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, acetone); sparingly soluble in water. | The hydrophobic butyl and phenyl groups will dominate solubility. |
| LogP (Octanol/Water Partition Coefficient) | ~4.5 - 5.5 | Estimated based on the contributions of the alkyl, furan, and phenyl-methanol moieties. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized compounds. Below are the predicted key spectral features for (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol.
Table 3: Predicted ¹H-NMR and ¹³C-NMR Spectral Data (in CDCl₃)
| ¹H-NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.20 - 7.40 | Multiplet | Phenyl-H | |
| ~6.00 | Singlet | Furan-H (position 3) | |
| ~5.80 | Singlet | Methanol-CH | |
| ~2.30 | Triplet | Butyl-CH₂ (alpha to furan) | |
| ~2.10 | Singlet | Methyl-H | |
| ~1.40 - 1.60 | Multiplet | Butyl-CH₂ (beta and gamma) | |
| ~0.90 | Triplet | Butyl-CH₃ | |
| ¹³C-NMR | Predicted Chemical Shift (ppm) | Assignment | |
| ~150 - 155 | Furan-C (C2 and C5) | ||
| ~140 - 145 | Phenyl-C (quaternary) | ||
| ~125 - 130 | Phenyl-CH | ||
| ~110 - 120 | Furan-C (C3 and C4) | ||
| ~70 | Methanol-CH | ||
| ~30 | Butyl-CH₂ | ||
| ~22 | Butyl-CH₂ | ||
| ~14 | Butyl-CH₃ | ||
| ~12 | Methyl-C |
Note: These are estimations and actual experimental values may vary.
Table 4: Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | Predicted Key Signals |
| Infrared (IR) Spectroscopy | Broad peak at ~3400 cm⁻¹ (O-H stretch); peaks at ~3000-2850 cm⁻¹ (C-H stretch); peaks at ~1600 and ~1500 cm⁻¹ (aromatic C=C stretch); peak at ~1050 cm⁻¹ (C-O stretch). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 270.37; fragments corresponding to the loss of water (M-18), the phenyl group (M-77), and cleavage of the butyl chain. |
Proposed Analytical Workflows
The characterization of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol would involve a multi-step analytical workflow to confirm its identity, purity, and stability.
Caption: A logical workflow for the synthesis, purification, and analytical characterization of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC with a Diode-Array Detector (DAD) is a suitable method for determining the purity of less volatile furan derivatives.[6]
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient could be: 0-5 min, 40% B; 5-20 min, 40-90% B; 20-25 min, 90% B; 25-26 min, 90-40% B; 26-30 min, 40% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector monitoring at the maximum absorption wavelength (estimated to be around 254 nm).
-
-
Data Analysis: Integrate the peak areas to determine the purity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile furan derivatives.[6][7]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as an HP-5MS (or equivalent).[8][9]
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
-
Data Analysis: Compare the obtained mass spectrum with predicted fragmentation patterns and, if available, library spectra to confirm the identity of the compound and any impurities.
Relevance in Drug Development and Potential Signaling Pathways
Furan-containing compounds are implicated in a variety of biological activities, making them attractive for drug development.[2][3] Depending on the overall structure, furan derivatives can target numerous cellular pathways. For instance, some have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.[1] The anti-inflammatory properties of some furan derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes.[2]
Caption: Potential signaling pathways that could be modulated by furan-methanol derivatives in a drug discovery context.
The structural features of (4-Butyl-5-methylfuran-2-yl)(phenyl)methanol, including its moderate lipophilicity and hydrogen bonding capability, make it a candidate for interacting with enzyme active sites or protein-protein interfaces. Further derivatization of the butyl group, the phenyl ring, or the methanol hydroxyl group could be explored to fine-tune its biological activity and pharmacokinetic profile.
Conclusion
(4-Butyl-5-methylfuran-2-yl)(phenyl)methanol represents a class of molecules with significant potential in pharmaceutical research. While specific experimental data on this compound is sparse, this guide provides a comprehensive framework for its study, based on the well-established chemistry and analytical science of furan derivatives. The proposed structures, predicted properties, and detailed analytical protocols offer a solid starting point for researchers aiming to synthesize and characterize this and related compounds. The versatility of the furan scaffold ensures that molecules of this type will continue to be of high interest in the quest for novel therapeutic agents.
References
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- Molport. (4-tert-butylphenyl)(5-methylfuran-2-yl)methanol | 944670-59-1. Molport.
- Chen, B.-H., et al. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry.
- Tsai, C.-J., et al.
- Restek. Analysis of Furans and Alkylfurans in Food Samples (Part 1)
- Bidepharm. CAS号:944670-59-1. Bidepharm.
- BenchChem.
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- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- IntechOpen.
- Georganics.
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